N-Oxytriacetoneamine Glycerol Ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oxytriacetoneamine Glycerol Ketal is a chemical compound with the molecular formula C12H22NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used in proteomics research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Oxytriacetoneamine Glycerol Ketal can be synthesized through the ketalization reaction between glycerol and acetone. This reaction typically involves the use of homogeneous or heterogeneous catalysts. Common catalysts include p-toluene sulphuric acid, hydrochloric acid, and sulphuric acid for homogeneous catalysis, and zeolite beta, mordenite, ZSM-5, SAPO-34, SAPO-11, and Y-zeolite for heterogeneous catalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow technology. For example, using an Asia 110 continuous flow system, a mixture of acetone and glycerol in N,N-dimethylformamide (DMF) is pumped through a packed bed reactor containing Amberlyst 15 at 50°C and atmospheric pressure. This method achieves high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Oxytriacetoneamine Glycerol Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulphuric acid, as well as bases and other catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ketalization reactions with acetone produce solketal, a key component used in various applications .
Wissenschaftliche Forschungsanwendungen
N-Oxytriacetoneamine Glycerol Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used as a fuel additive to improve gasoline properties, such as increasing the octane number and reducing gum formation
Wirkmechanismus
The mechanism of action of N-Oxytriacetoneamine Glycerol Ketal involves its interaction with molecular targets and pathways. The compound can form cyclic acetals and ketals, which are stable and lack reactivity in neutral to strongly basic environments. This stability makes it useful as a protective group in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solketal: A similar compound synthesized from glycerol and acetone, used as a fuel additive and in pharmaceutical applications.
Cyclic Acetals and Ketals: These compounds share similar properties and applications, particularly in protecting hydroxyl groups in sugars and other molecules.
Uniqueness
N-Oxytriacetoneamine Glycerol Ketal is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research and as a fuel additive. Its ability to form stable cyclic structures sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
150980-90-8 |
---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3 |
InChI-Schlüssel |
QZSJOMHHDUGALT-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C |
Kanonische SMILES |
CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C |
Synonyme |
2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy; 2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal; TEMPO-glycerol Ketal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.